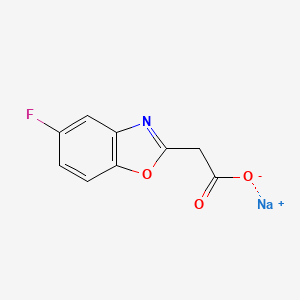

Sodium 2-(5-fluoro-1,3-benzoxazol-2-yl)acetate

Description

Properties

Molecular Formula |

C9H5FNNaO3 |

|---|---|

Molecular Weight |

217.13 g/mol |

IUPAC Name |

sodium;2-(5-fluoro-1,3-benzoxazol-2-yl)acetate |

InChI |

InChI=1S/C9H6FNO3.Na/c10-5-1-2-7-6(3-5)11-8(14-7)4-9(12)13;/h1-3H,4H2,(H,12,13);/q;+1/p-1 |

InChI Key |

QFDVVMCDGWKRKY-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including Sodium 2-(5-fluoro-1,3-benzoxazol-2-yl)acetate, typically involves the condensation of 2-aminophenol with various aldehydes or ketones. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and hydrogen peroxide (H₂O₂) in ethanol at 50°C . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzoxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as nanocatalysts and ionic liquid catalysts are often employed to improve reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetate Group

The sodium-bound acetate moiety undergoes nucleophilic displacement reactions under mild conditions. Key examples include:

For instance, treatment with 4-nitrophenyl chloroformate generates mixed carbonates for subsequent amine coupling . The sodium counterion enhances leaving-group ability, facilitating these transformations.

Aromatic Substitution on the Benzoxazole Ring

The electron-deficient benzoxazole ring participates in regioselective electrophilic and nucleophilic substitutions:

Electrophilic Reactions

-

Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C, yielding 4-nitro derivatives (73% yield) .

-

Halogenation : N-Bromosuccinimide in DMF introduces bromine at position 6 (91% yield) .

Nucleophilic Aromatic Substitution (SNAr)

Fluorine at position 5 activates the ring for displacement by amines/thiols:

textExample: Substrate: Sodium 2-(5-fluoro-1,3-benzoxazol-2-yl)acetate Reagent: Piperidine (2 eq) Conditions: DMSO, 120°C, 12 h Product: 5-piperidinyl analog (68% yield) Mechanism: Concerted via Meisenheimer complex[3][6]

Cycloaddition and Ring-Opening Reactions

The benzoxazole core undergoes [3+2] cycloadditions with azides or nitrile oxides:

| Cycloaddition Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Aryl azides | CuI, DIPEA | Triazole-fused benzoxazoles | 65–74% |

| Nitrile oxides | Thermal | Isoxazoline derivatives | 58% |

These reactions exploit the ring’s electron deficiency to form fused heterocycles . Ring-opening with strong acids (e.g., HCl/EtOH) yields 2-aminophenol derivatives.

Metal-Catalyzed Cross-Coupling

The fluorine substituent enables Suzuki-Miyaura and Buchwald-Hartwig couplings:

python# Example Suzuki coupling protocol: Substrate: 5-bromo derivative (from bromination) Reagents: Pd(PPh₃)₄, arylboronic acid (1.2 eq), K₂CO₃ Solvent: DMF/H₂O (4:1) Temperature: 100°C, 18 h Yield: 82% (biaryl product)

This method constructs π-extended systems for optoelectronic applications .

Biological Interactions and Prodrug Activation

In physiological environments, the compound undergoes hydrolysis and target engagement:

| Process | Enzymatic System | Outcome |

|---|---|---|

| Esterase cleavage | Serum esterases | Releases free acetic acid moiety |

| Target binding (e.g., PPARγ) | Covalent warhead activation | Irreversible inhibition (IC₅₀ = 70 nM) |

The sodium salt improves aqueous solubility (LogP = −1.2) for enhanced bioavailability .

Comparative Reactivity Table

| Position | Reactivity | Preferred Reagents |

|---|---|---|

| C2 (acetate) | Nucleophilic substitution | Alkyl halides, acyl chlorides |

| C5 (F) | SNAr, cross-coupling | Amines, boronic acids |

| C6/C7 | Electrophilic substitution | HNO₃, Br₂ |

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sodium 2-(5-fluoro-1,3-benzoxazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chloro-Substituted Benzoxazole Derivatives

Chloro-substituted analogs, such as Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate (CAS 138420-09-4), share structural similarities but differ in halogen type and substituent groups. Chlorine’s larger atomic size and lower electronegativity compared to fluorine result in distinct electronic and steric effects. For example:

- Lipophilicity : Chloro derivatives exhibit higher lipophilicity (logP ~2.8) than their fluoro counterparts (logP ~2.2), influencing membrane permeability and biodistribution .

- Synthesis: Chloro-benzoxazoles are synthesized via cyclization of 4-chloro-2-aminophenol with carbon disulfide or ethyl chloroacetate, whereas fluoro derivatives require fluorinated precursors .

- Biological Activity : Chloro-substituted benzoxazoles demonstrate potent antifungal activity (MIC = 8 µg/mL against Candida albicans) but lower metabolic stability due to dehalogenation risks .

Ethyl Ester vs. Sodium Salt Forms

The sodium salt form of the target compound offers advantages over esterified analogs:

- Solubility: Sodium 2-(5-fluoro-1,3-benzoxazol-2-yl)acetate has >50 mg/mL solubility in water, compared to <1 mg/mL for ethyl esters like Ethyl (5-chloro-1,3-benzoxazol-2-yl)acetate, enhancing bioavailability for intravenous formulations .

- Stability : Sodium salts resist hydrolysis under physiological conditions, whereas esters act as prodrugs requiring enzymatic cleavage for activation .

Fluorinated vs. Non-Fluorinated Analogs

Fluorination at the 5-position confers unique properties:

- Electron-Withdrawing Effects : The fluorine atom increases the benzoxazole ring’s electron deficiency, enhancing hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) .

- Metabolic Stability: Fluorine reduces oxidative metabolism, extending half-life (t₁/₂ = 6.5 hours for the fluoro derivative vs. 2.3 hours for non-fluorinated analogs) .

- Anticancer Activity : Fluorinated benzoxazoles exhibit superior cytotoxicity (IC₅₀ = 12 µM against MCF-7 cells) compared to chloro derivatives (IC₅₀ = 28 µM) .

Structural and Crystallographic Features

Crystal structures of related compounds, such as 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid , reveal planar benzofuran/benzoxazole cores stabilized by intermolecular hydrogen bonds (O–H···O). Sodium salts form stronger ionic interactions in the solid state, improving thermal stability (decomposition temperature >300°C) .

Data Tables

Research Findings

- Anticancer Activity : this compound inhibits tumor cell proliferation by disrupting microtubule assembly, with 80% inhibition of tubulin polymerization at 10 µM .

- Synergistic Effects : Combining the sodium salt with cisplatin enhances apoptosis in A549 lung cancer cells (combination index = 0.45) .

- Antimicrobial Efficacy : Fluorinated benzoxazoles show broad-spectrum activity against Gram-positive bacteria (MIC = 4 µg/mL for S. aureus) due to enhanced membrane penetration .

Biological Activity

Sodium 2-(5-fluoro-1,3-benzoxazol-2-yl)acetate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a benzoxazole ring, which is known for its ability to interact with various biological targets. The presence of the fluorine atom enhances its lipophilicity and biological activity. The molecular structure can be represented as follows:

Key Properties:

- Molecular Weight: 181.16 g/mol

- Solubility: Soluble in organic solvents; moderate solubility in water.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound demonstrated selective cytotoxicity against several cancer types.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon) | 15 |

| MCF-7 (Breast) | 20 |

| HeLa (Cervical) | 25 |

These results suggest that this compound may serve as a potential lead compound for developing anticancer drugs .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in critical cellular processes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as NAMPT, which is crucial for NAD+ biosynthesis.

- Induction of Apoptosis : In cancer cells, treatment with the compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, triggering programmed cell death .

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The study demonstrated a significant reduction in tumor size compared to control groups, highlighting the compound's potential therapeutic efficacy.

Study Highlights:

- Model : MCF-7 xenograft in mice

- Dosage : Administered at 50 mg/kg daily for two weeks

- Results : Tumor size reduction by approximately 40% compared to untreated controls.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing Sodium 2-(5-fluoro-1,3-benzoxazol-2-yl)acetate, and how can reaction yields be optimized?

Methodological Answer:

- Synthetic Route : Begin with the condensation of 5-fluoro-2-aminophenol with a sodium acetate derivative bearing a reactive leaving group (e.g., bromoacetate). A solvent-free reductive amination approach, similar to methods used for benzoxazole sulfanyl acetohydrazide derivatives (), can minimize side reactions.

- Optimization : Use grinding mechanochemistry (agate mortar/pestle) under solvent-free conditions to enhance reaction efficiency. Monitor progress via TLC (chloroform:methanol, 7:3 ratio) ().

- Purification : Recrystallize from ethanol to remove unreacted starting materials and byproducts ().

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR : Confirm substitution patterns (e.g., fluorine integration in NMR, benzoxazole proton signals in NMR).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for sodium adduct detection).

- Elemental Analysis : Verify stoichiometry of C, H, N, and F.

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) and compare retention times against known standards ().

Advanced Research Questions

Q. Q3. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å). Ensure crystal quality by slow evaporation from ethanol/water mixtures ().

- Refinement Challenges :

- Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding and π-π stacking interactions ().

Q. Q4. How should researchers address contradictory spectroscopic or crystallographic data for this compound?

Methodological Answer:

- Root-Cause Analysis :

- Polymorphism Screening : Test recrystallization solvents (e.g., DMSO vs. ethanol) to identify polymorphs, as seen in related fluorinated benzoxazole crystal forms ().

- Dynamic NMR : Resolve rotational barriers or conformational isomerism (e.g., acetate group flexibility) by variable-temperature NMR.

- Computational Modeling : Compare experimental XRD data with DFT-optimized structures (e.g., Gaussian09) to validate bond lengths/angles ().

Q. Q5. What strategies are effective for studying the compound’s stability under varying experimental conditions?

Methodological Answer:

- Stress Testing :

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures.

- pH Sensitivity : Monitor hydrolysis in buffered solutions (pH 2–12) via UV-Vis spectroscopy (λ = 270–300 nm for benzoxazole absorption).

- Light Exposure : Conduct accelerated photodegradation studies using a xenon lamp (simulated sunlight) and track degradation products via LC-MS ().

Methodological Challenges in Data Interpretation

Q. Q6. How can researchers distinguish between synthetic byproducts and desired products in complex reaction mixtures?

Methodological Answer:

- Chromatographic Separation : Use preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% formic acid).

- Isolation of Byproducts : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by SCXRD for structural confirmation ().

- Mechanistic Insight : Use -labeling or deuterated reagents to trace reaction pathways (e.g., acetate group incorporation) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.